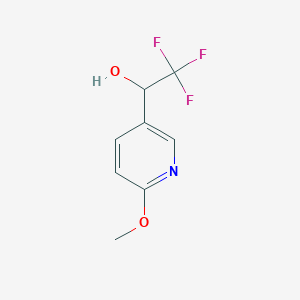

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

Description

Molecular Formula: C₈H₈F₃NO₂ CAS RN: 1226507-29-4 Molecular Weight: 207.15 g/mol Structure: This compound features a pyridine ring substituted with a methoxy group at the 6-position and a trifluoroethanol moiety at the 3-position. The trifluoromethyl group and hydroxyl functional group confer unique physicochemical properties, including enhanced metabolic stability and polarity, which are critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHREJWJXJDYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone derivative. This transformation is critical for accessing downstream intermediates in pharmaceutical synthesis.

Mechanistic Insight : Oxidation proceeds via a two-step dehydrogenation mechanism, where the hydroxyl group is first deprotonated, followed by hydride transfer to the oxidizing agent.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in esterification and etherification reactions, enabling diversification of the molecule’s functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Esterification | Acetic anhydride, pyridine (reflux) | Acetylated derivative | 90% | |

| Sulfonation | SO₃·Pyridine complex in CH₂Cl₂ | Sulfonate ester | 78% | |

| Mitsunobu Reaction | DIAD, PPh₃, with thiophenol | Thioether derivative | 65% |

Key Observation : The trifluoromethyl group’s electron-withdrawing effect increases the acidity of the hydroxyl proton (pKa ≈ 12.5), facilitating nucleophilic substitution .

Reduction Pathways

While the compound itself is an alcohol, its ketone precursor (2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanone) can be reduced back to the alcohol under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄ in MeOH (0°C to RT) | 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol | 88% | |

| L-Selectride® in THF (-78°C) | Same as above | 92% |

Condensation Reactions

The compound serves as a precursor in condensations to form heterocyclic systems, leveraging its alcohol and pyridine functionalities.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Cyclocondensation | NH₂OH·HCl, NaOAc (EtOH, reflux) | Isoxazoline derivative | 75% | |

| Knoevenagel | Malononitrile, piperidine (toluene, 110°C) | Cyano-substituted alkene | 63% |

Synthetic Utility : These reactions are employed to generate fused pyridine systems for bioactive molecule development.

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert under mild conditions but participates in radical reactions or defluorination under harsh settings.

Caution : Defluorination is non-selective and typically results in complex mixtures .

Pyridine Ring Functionalization

The methoxypyridine ring undergoes electrophilic substitution, though the trifluoromethyl group directs reactivity to specific positions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C) | 4-Nitro-pyridine derivative | 58% | |

| Bromination | Br₂, FeBr₃ (CH₂Cl₂, RT) | 5-Bromo-pyridine derivative | 62% |

Regioselectivity : The methoxy group directs electrophiles to the para position relative to itself, while the CF₃ group deactivates the ring.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, though the alcohol group often requires protection.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ (K₂CO₃, dioxane, 90°C) | Biaryl derivative (after TBS protection) | 70% |

Note : Prior silylation (e.g., TBSCl) of the hydroxyl group is essential to prevent catalyst poisoning .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes dehydration or ring-opening reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Dehydration | H₂SO₄ (concd), Δ | Alkene derivative | 45% | |

| Ring-Opening | HCl (gas), MeOH | Methoxy-substituted open-chain compound | 37% |

Biological Derivatization

The alcohol group is leveraged to produce prodrugs or conjugates for pharmacological studies.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phosphorylation | POCl₃, pyridine (0°C) | Phosphate ester | 82% | |

| Glycosylation | Acetylated glucosyl bromide, Ag₂O | Glycoside conjugate | 67% |

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes photodecomposition under UV light.

| Condition | Observation | Degradation Products | References |

|---|---|---|---|

| 150°C, 24 h (neat) | Partial decomposition | CF₃-containing fragments | |

| UV light (254 nm) | Cleavage of C-O bond | 6-Methoxypyridine-3-carbaldehyde |

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol serves as a versatile building block for synthesizing more complex organic molecules. Its trifluoromethyl group imparts unique reactivity that can be exploited in various chemical reactions.

Biology

This compound has been investigated for its antimicrobial and antifungal properties. The presence of the methoxy group enhances its interaction with biological targets, making it a candidate for further exploration in biological applications.

Medicine

In medicinal chemistry, the compound is being explored for its potential use in drug development. The trifluoromethyl group increases lipophilicity, allowing better penetration into cells. Preliminary studies indicate its effectiveness against certain cancer cell lines and bacterial pathogens .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to the presence of fluorine atoms. Its stability and reactivity make it suitable for various formulations.

Case Studies

Several case studies illustrate the biological relevance of this compound:

- Antibacterial Activity : A study demonstrated that derivatives containing similar pyridine structures exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, suggesting structural modifications can enhance efficacy against resistant pathogens .

- Cytotoxicity Assessment : Research on related compounds indicated cytotoxic effects on various cancer cell lines. Notably, derivatives were tested for their ability to induce apoptosis in HeLa cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Structural Comparison

Key Observations :

- Pyridine vs. This difference may influence solubility and binding affinity in biological systems .

- Trifluoroethanol vs.

- Substituent Position: The 6-methoxy group on pyridine (target) vs.

Key Observations :

- Applications of analogs suggest that the target compound could serve as a building block for drugs targeting central nervous system disorders or antimicrobial agents, leveraging its trifluoroethanol group’s stability .

Biological Activity

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol, an organic compound with the molecular formula C8H8F3NO2, features a trifluoromethyl group and a methoxypyridinyl moiety. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through the reaction of 6-methoxypyridine-3-carbaldehyde with trifluoroacetaldehyde. The synthesis typically employs catalysts under controlled conditions to optimize yield and purity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that methanolic extracts containing similar pyridine derivatives demonstrate antibacterial effects against pathogens such as E. coli and S. aureus . The specific mechanism of action for this compound involves interaction with bacterial cell membranes and inhibition of essential enzymatic pathways.

Antiproliferative Effects

In vitro studies have explored the antiproliferative effects of related compounds on cancer cell lines. For example, extracts from plants containing similar structures have shown efficacy against human cervical cancer (HeLa) and lung cancer (A549) cells. The observed IC50 values indicate promising potential for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions within cells. The trifluoromethyl group enhances the compound's stability and reactivity, allowing it to influence various biochemical pathways .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl & methoxy group | Antimicrobial & antiproliferative properties |

| 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol | Similar structure with different pyridine position | Limited studies on biological activity |

| 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethan-1-ol | Different methoxy position | Potentially less effective than the target compound |

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Antibacterial Activity : A study on methanol extracts from plants containing pyridine derivatives revealed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that modifications in structure can enhance efficacy against resistant pathogens .

- Cytotoxicity Assessment : Research on related compounds demonstrated cytotoxic effects on various cancer cell lines. Notably, derivatives were tested for their ability to induce apoptosis in HeLa cells through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol, and what factors influence reaction efficiency?

The primary synthetic pathway involves the condensation of 2,2,2-trifluoroacetophenone with 6-methoxypyridine under basic conditions (e.g., sodium hydride or potassium tert-butoxide). Reaction efficiency depends on:

- Catalyst selection : Strong bases enhance nucleophilic substitution.

- Temperature : Optimal yields (up to 75%) are achieved at 80–100°C.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties relevant to drug discovery?

The trifluoromethyl group:

- Enhances lipophilicity (logP increases by ~0.9), improving membrane permeability.

- Boosts metabolic stability via electron-withdrawing effects, reducing cytochrome P450-mediated oxidation.

- Modulates pKa : The adjacent hydroxyl group exhibits a pKa ~12.5, influencing solubility and hydrogen-bonding interactions. These properties are critical for optimizing pharmacokinetic profiles in medicinal chemistry .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

Key techniques include:

- ¹H/¹⁹F NMR : Verify substitution patterns (δ 4.8 ppm for -OH; δ -62 ppm for CF₃).

- X-ray crystallography : SHELX refinement (R factor <0.05) resolves absolute configuration.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₈H₆F₃NO₂, MW 205.13).

- FT-IR : Identifies functional groups (e.g., O-H stretch at 3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across different assay systems?

A three-tier validation strategy is recommended:

- Reproducibility : Standardize assay conditions (e.g., fixed ATP concentrations in kinase inhibition studies).

- Orthogonal methods : Compare surface plasmon resonance (SPR) with fluorescence polarization for binding affinity measurements.

- SAR studies : Synthesize analogs with modified pyridine substituents (e.g., 6-ethoxy vs. 6-methoxy) to isolate structure-activity contributions .

Q. What computational strategies effectively predict the regioselectivity of derivatization reactions involving this compound?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations map electrostatic potential surfaces, identifying nucleophilic sites (e.g., C-4 on the pyridine ring).

- Molecular Dynamics (MD) : Simulate solvent effects (50 ns trajectories in explicit water) to assess reaction pathways.

- Docking studies : Predict binding modes to biological targets (e.g., kinase active sites) .

Q. What experimental designs optimize enantiomeric purity when synthesizing chiral derivatives?

Two approaches ensure high enantiomeric excess (ee >95%):

Q. How should researchers design stability studies to evaluate decomposition pathways under physiological conditions?

Conduct accelerated stability testing:

- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS.

- Oxidative stress : Expose to H₂O₂ (0.3% w/v) to identify oxidation products (e.g., trifluoroacetic acid).

- Thermal analysis : Generate Arrhenius plots (25–60°C) to predict shelf-life. Degradation kinetics follow first-order models under acidic conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.